tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate
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Overview
Description
tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a methylthio group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 3-(methylthio)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions . Molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, similar to this compound.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
The uniqueness of this compound lies in its specific functional groups, which provide unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfanylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRLMLROJKVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146374-45-0 |
Source
|
Record name | tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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